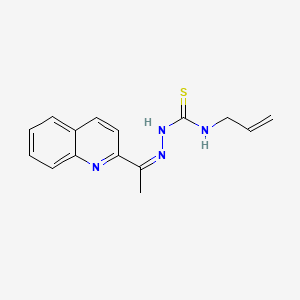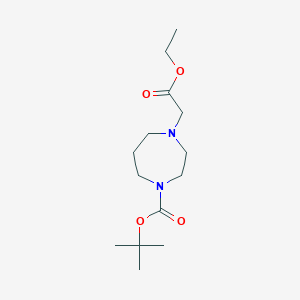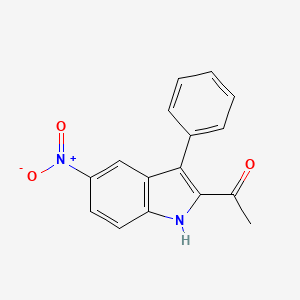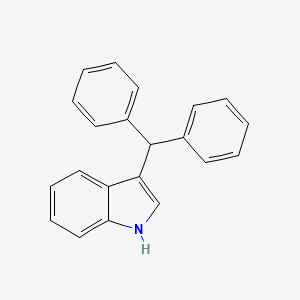
3-Benzhydryl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzhydryl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a benzhydryl group attached at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For instance, the reaction of 3-phenylpropanal with phenylhydrazine in the presence of an acidic catalyst such as Amberlyst® 15 or T3P® (propylphosphonic acid cyclic anhydride) can yield this compound . Conductive and dielectric heating methods have also been employed to optimize the reaction conditions and improve yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The process may utilize continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzhydryl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indolenine derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Indolenine derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzhydryl-1H-indole has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Benzhydryl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes. For example, they can interact with serotonin receptors, modulating neurotransmission and exhibiting antidepressant effects . Additionally, indole derivatives can inhibit enzymes involved in cancer cell proliferation, making them potential anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-1H-indole: Similar in structure but with a benzyl group instead of a benzhydryl group.
1H-Indole-3-carbaldehyde: Contains an aldehyde group at the third position.
Indole-3-acetic acid: A naturally occurring plant hormone with an acetic acid group at the third position.
Uniqueness
3-Benzhydryl-1H-indole is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
53924-26-8 |
|---|---|
Molekularformel |
C21H17N |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
3-benzhydryl-1H-indole |
InChI |
InChI=1S/C21H17N/c1-3-9-16(10-4-1)21(17-11-5-2-6-12-17)19-15-22-20-14-8-7-13-18(19)20/h1-15,21-22H |
InChI-Schlüssel |
ZWUQZQIKPFUBPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


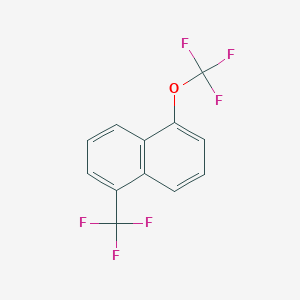
![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)
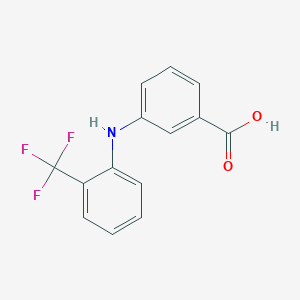
![3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B11843261.png)

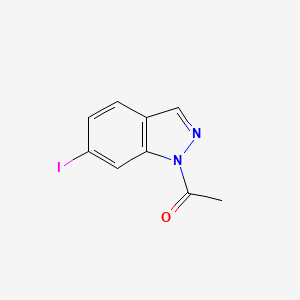
![3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11843286.png)
![7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11843292.png)
